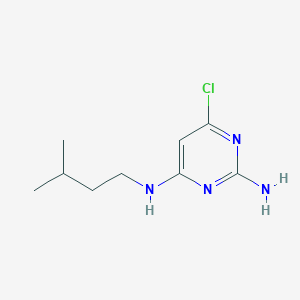![molecular formula C12H15ClN6O3S B4544398 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B4544398.png)
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, where hydrazides react with diketones or aldehydes in the presence of acidic or basic catalysts. For instance, the synthesis of pyrazole derivatives has been described through the reaction of propargyl alcohol and N-sulfonylhydrazone, suggesting a key intermediate in the form of N-sulfonyl allenamide for such transformations (Zhu et al., 2011). This method points to a versatile approach for constructing pyrazole cores, which could be applicable to the synthesis of the target compound.
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals significant information about their conformation and geometry. Single crystal X-ray diffraction is a common technique used to determine these structures, providing insights into the arrangement of atoms within the molecule. For example, the crystal structure of a related pyrazole derivative demonstrated an anti conformation for the C=O double bond with respect to the N-N single bond, showcasing the non-planarity of the molecule (Channar et al., 2019).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, reflecting their chemical reactivity and functional group transformations. For instance, sulfonyl hydrazides have been used in a three-component reaction to construct fully substituted pyrazoles, demonstrating the versatility of pyrazole chemistry in organic synthesis (Zhang et al., 2014). These reactions underscore the chemical properties of pyrazole derivatives, including nucleophilic and electrophilic sites, which can be exploited in synthetic chemistry.
properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfonyl]-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O3S/c1-9-10(5-18(2)17-9)3-14-16-12(20)7-23(21,22)8-19-6-11(13)4-15-19/h3-6H,7-8H2,1-2H3,(H,16,20)/b14-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXPTUWWSLJCNM-LZWSPWQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4544322.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4544323.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4544332.png)
![N,N-diethyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4544338.png)
![6-[3-bromo-4-(2-phenoxyethoxy)benzylidene]-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4544346.png)
![4-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4544354.png)
![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4544357.png)
![3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B4544361.png)
![6-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4544377.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4544390.png)
![5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B4544405.png)
![3-[4-(4-methyl-1-piperidinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544417.png)
![N-[2-(4-morpholinyl)-4-nitrophenyl]nicotinamide](/img/structure/B4544421.png)
